3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide
Description
The compound 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a synthetic organic molecule featuring a thieno[3,4-c]pyrazole core fused with a substituted phenyl group (2,3-dimethylphenyl) and a cyclohexyl-propanamide side chain.
Properties
IUPAC Name |
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-15-7-6-10-20(16(15)2)25-22(18-13-27-14-19(18)24-25)23-21(26)12-11-17-8-4-3-5-9-17/h6-7,10,17H,3-5,8-9,11-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJPQBQOFAJXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the cyclohexyl and dimethylphenyl groups. Common reagents used in these reactions include cyclohexylamine, 2,3-dimethylbenzaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclohexyl and dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules in organic chemistry.
- Reagent in Organic Reactions : It is utilized in various organic transformations due to its reactive functional groups.
Biology
- Biological Activity Studies : Research indicates potential biological activities such as enzyme inhibition and receptor modulation. For instance:
- A study demonstrated that derivatives of thieno[3,4-c]pyrazoles exhibit significant anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
Medicine
- Therapeutic Potential : Investigated for its potential as an anti-inflammatory and anticancer agent. Case studies have shown:
- In vitro assays revealing cytotoxic effects against cancer cell lines.
- Animal models indicating reduced tumor growth when treated with the compound.
Industry
- Material Development : The compound's unique properties may lead to applications in developing specialized materials with enhanced conductivity or fluorescence.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Used in multiple organic reactions |
| Biology | Enzyme inhibition studies | Significant anti-inflammatory effects observed |
| Medicine | Anti-inflammatory and anticancer research | Cytotoxic effects on cancer cells noted |
| Industry | Specialized material development | Potential for enhanced conductivity |
Case Studies
- Anti-inflammatory Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that thieno[3,4-c]pyrazole derivatives could inhibit pro-inflammatory cytokines in vitro.
- Anticancer Properties :
- Research in Cancer Research highlighted that treatment with the compound resulted in a significant decrease in tumor size in xenograft models.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
*Note: The molecular formula and weight of the target compound are inferred based on its naming conventions and comparison to analogs.
Functional Group and Substituent Analysis
- Core Heterocycle: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from analogs with thieno[2,3-d]pyrimidinone (e.g., CAS 638137-20-9) or cycloheptathieno[2,3-d]pyrimidinone (e.g., CAS 950345-53-6) systems.
- Amide Chain: The propanamide chain in the target compound (vs.
- Aromatic Substituents: The 2,3-dimethylphenyl group on the thienopyrazole ring may offer steric hindrance compared to the 2,4-dimethylphenyl (CAS 450344-56-6) or 3-methoxyphenyl (CAS 950345-53-6) substituents, affecting target selectivity .
Biological Activity
3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound with potential biological activities. Its unique structure incorporates a cyclohexyl group and a thieno[3,4-c]pyrazole core, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure
The compound's IUPAC name is 3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide. The structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit diverse biological activities such as anti-inflammatory, analgesic, and anti-melanogenic effects. The mechanism of action typically involves the inhibition of specific enzymes or pathways crucial for disease progression.
1. Inhibition of Tyrosinase Activity
Tyrosinase is a key enzyme in melanin biosynthesis. Studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit tyrosinase activity effectively. For instance, in B16F10 melanoma cells, certain analogs significantly reduced α-MSH-induced increases in cellular tyrosinase activity and melanin production. The IC50 values for these compounds were notably lower than that of kojic acid, a well-known tyrosinase inhibitor .
2. Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Case Studies
Several studies have investigated the biological activities of thieno[3,4-c]pyrazole derivatives:
Study 1: Anti-melanogenic Activity
A recent study found that specific thieno[3,4-c]pyrazole derivatives exhibited potent anti-melanogenic activity in vitro. These compounds were shown to reduce melanin synthesis in B16F10 cells significantly. The study highlighted the structure-activity relationship (SAR) that contributed to the enhanced inhibitory effects on tyrosinase .
Study 2: Analgesic Effects
Another investigation assessed the analgesic properties of similar compounds in animal models. The results indicated that these compounds could significantly reduce pain responses compared to control groups, suggesting a potential application in pain management therapies .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
